2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide is an organic compound that features a chloro-substituted phenoxy group and a pyridinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Pyridin-4-ylamine: The phenoxy intermediate is then coupled with pyridin-4-ylamine under suitable conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyridinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-8-11(15)2-3-13(10)19-9-14(18)17-12-4-6-16-7-5-12/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
KIHTZZMHWFWTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=NC=C2 |
solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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